N-(2,2,2-trichloro-N-phenylethanimidoyl)benzenesulfonamide
Description
N-(2,2,2-trichloro-N-phenylethanimidoyl)benzenesulfonamide is a complex organic compound with the molecular formula C14H11Cl3N2O2S This compound is characterized by the presence of a trichloroethyl group, a phenyl group, and a benzenesulfonamide moiety
Properties
Molecular Formula |
C14H11Cl3N2O2S |
|---|---|
Molecular Weight |
377.7 g/mol |
IUPAC Name |
N'-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide |
InChI |
InChI=1S/C14H11Cl3N2O2S/c15-14(16,17)13(18-11-7-3-1-4-8-11)19-22(20,21)12-9-5-2-6-10-12/h1-10H,(H,18,19) |
InChI Key |
IKNGBFBUGGMHTC-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C(Cl)(Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-N-phenylethanimidoyl)benzenesulfonamide typically involves the reaction of 2,2,2-trichloroethylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C6H5SO2Cl+Cl3CCH2NH2→C6H5SO2N(Cl3CCH2)C6H5+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trichloro-N-phenylethanimidoyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The trichloroethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Hydrolysis: Formation of the corresponding amine and sulfonic acid.
Scientific Research Applications
N-(2,2,2-trichloro-N-phenylethanimidoyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2,2-trichloro-N-phenylethanimidoyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trichloroethyl group and the benzenesulfonamide moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-N-isobutylethanimidoyl)benzenesulfonamide
- N-(2,2,2-trichloro-N-phenylethanimidoyl)benzenesulfonamide derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
